molecular formula C12H22N2O2 B2482556 Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate CAS No. 1823500-01-1

Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate

Cat. No. B2482556
CAS RN: 1823500-01-1
M. Wt: 226.32
InChI Key: NRSXXKHXMGDSKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The efficient synthesis of tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate involves several steps, starting from methyl N-Boc-pyroglutamate. This process includes cleavage with vinylmagnesium bromide, Michael addition, hydrogenolysis, and acidolytic deprotection followed by Fmoc-protection to produce suitable building blocks for solid-phase synthesis (Mandal et al., 2005).

Molecular Structure Analysis

The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, was determined via single crystal X-ray diffraction analysis, showcasing a bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring, with two diastereomers present in a 1:1 ratio in the crystal (Moriguchi et al., 2014).

Chemical Reactions and Properties

The transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane reveal its reactivity, including reduction with LiAlH4, debenzylation, and unusual cleavage reactions, highlighting the compound's versatile chemical behavior (Nikit-skaya & Yakhontov, 1970).

Scientific Research Applications

Chiral Ligands in Organic Synthesis Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate plays a crucial role as an intermediate in the synthesis of chiral 2-endo-substituted 9-oxabispidines. These chiral ligands are significant in the enantioselective oxidation of secondary alcohols, demonstrating excellent selectivity factors, which are essential in creating enantiomerically pure substances in organic synthesis (Breuning et al., 2009).

Transformations in Heterocyclic Chemistry The compound's derivatives, such as 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane, undergo several transformations, which are vital for synthesizing complex heterocyclic compounds. These transformations include cyclization and substitution reactions, contributing to the field of heterocyclic chemistry (Nikit-skaya & Yakhontov, 1970).

Development of Dipeptide Mimetics Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate is employed in synthesizing azabicyclo[X.Y.0]alkane amino acids. These compounds are rigid dipeptide mimetics, useful in peptide-based drug discovery for structure-activity studies (Mandal et al., 2005).

Catalytic Applications in Organic Synthesis The compound is involved in catalytic reactions like the 1,4-Diazobicyclo[2.2.2]octane-catalyzed coupling of aldehydes and activated double bonds, which is a critical step in synthesizing various organic compounds, including mikanecic acid (Hoffmann & Rabe, 1984).

Photobase Generators in Photochemistry It is used in the preparation of nitrogen heterocyclic amidines, which serve as photobase generators. These compounds are crucial in photochemistry for UV absorbance, thermal stability, and photo-sensitivity studies (Guo-qian, 2013).

Structural and Conformational Studies in Chemistry Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate derivatives have been synthesized and studied for their unique structural and conformational properties, contributing to the understanding of molecular geometry and bonding in organic compounds (Fernández et al., 1992).

Molecular Structure Analysis The compound's derivatives have been used in molecular structure analysis through techniques like X-ray diffraction, which aids in understanding the geometric arrangements of atoms within a molecule (Moriguchi et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray; wearing protective gloves and eye protection; and washing hands and face thoroughly after handling .

properties

IUPAC Name

tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-5-4-6-10(8-14)13-9/h9-10,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSXXKHXMGDSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1823500-01-1
Record name tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate
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